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Compound of Interest

Compound Name:
2-Methoxyphenyl 4-

methylbenzenesulfonate

Cat. No.: B186188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 2-
Methoxyphenyl 4-methylbenzenesulfonate and related aromatic sulfonate esters. Due to the

limited availability of direct experimental mass spectra for 2-Methoxyphenyl 4-
methylbenzenesulfonate, this guide utilizes predicted data based on established

fragmentation patterns of analogous compounds, alongside available experimental data for

structural alternatives.

Data Presentation: Mass Spectral Comparison
The following table summarizes the key mass spectral data for 2-Methoxyphenyl 4-
methylbenzenesulfonate and two alternative aromatic sulfonate esters. The data for the

target compound is predicted based on common fragmentation pathways for aryl tosylates

under electron ionization (EI), while the data for the alternatives is based on available

experimental information.
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Compound
Molecular
Weight ( g/mol
)

Ionization
Mode

Molecular Ion
(m/z)

Key Fragment
Ions (m/z)

2-Methoxyphenyl

4-

methylbenzenes

ulfonate

278.33 EI (Predicted) 278 155, 123, 91

Phenyl 4-

methylbenzenes

ulfonate

248.30 EI (Experimental) 248
155, 93, 91, 77,

65

Phenethyl 4-

methylbenzenes

ulfonate

276.35 EI (Experimental) 276
172, 155, 105,

91

Note: The fragmentation of 2-Methoxyphenyl 4-methylbenzenesulfonate is predicted to

involve the formation of the tosylic cation (m/z 155), a methoxyphenoxy radical, and

subsequent fragmentation of the tolyl group to form the tropylium ion (m/z 91). The

methoxyphenyl cation (m/z 123) is another plausible fragment.

Experimental Protocols
Detailed methodologies for acquiring mass spectra of aromatic sulfonate esters are crucial for

reproducible and accurate analysis. Below are typical protocols for Gas Chromatography-Mass

Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS) with Atmospheric Pressure Chemical Ionization (APCI).

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
GC-MS with electron ionization is a common technique for the analysis of volatile and thermally

stable compounds like aromatic sulfonate esters.

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g.,

dichloromethane, ethyl acetate) to a concentration of approximately 10 µg/mL. Ensure the
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sample is free of non-volatile residues.

Gas Chromatograph (GC) Conditions:

Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm i.d., 0.25

µm film thickness HP-5ms or equivalent, is suitable.

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

Inlet Temperature: 250-280 °C.

Injection Mode: Splitless injection (1 µL) is often preferred for trace analysis.

Oven Temperature Program: An initial temperature of 50-80 °C held for 1-2 minutes,

followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C, held for 5-10

minutes.

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: Scan from m/z 40 to 500.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) Protocol
For less volatile or thermally labile sulfonate esters, LC-MS/MS provides a powerful analytical

alternative. APCI is often a suitable ionization source for these compounds.[1]

Sample Preparation: Dissolve the sample in an appropriate solvent compatible with the

mobile phase (e.g., acetonitrile or methanol) to a suitable concentration (e.g., 1-10 ng/mL).

Liquid Chromatograph (LC) Conditions:
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Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is

commonly used.

Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both

with a suitable modifier like 0.1% formic acid or ammonium acetate, is typical.

Flow Rate: 0.2-0.4 mL/min.

Column Temperature: 30-40 °C.

Mass Spectrometer (MS) Conditions:

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative or positive

ion mode. For aromatic sulfonate esters, negative ion mode often yields informative

spectra.[1]

Nebulizer Gas (N2): Flow and pressure optimized for the instrument.

Vaporizer Temperature: 350-450 °C.

Sheath Gas (N2) Temperature: 300-400 °C.

Capillary Voltage: Optimized for the specific analyte.

Collision Energy (for MS/MS): Varied (e.g., 10-40 eV) to induce fragmentation and obtain

product ion spectra. In negative ion mode, a common fragmentation pathway for aromatic

sulfonate esters is the loss of the alkyl/aryl group followed by the loss of SO2.[1]

Mandatory Visualizations
The following diagrams illustrate the predicted fragmentation pathway of 2-Methoxyphenyl 4-
methylbenzenesulfonate and a general experimental workflow for its mass spectrometric

analysis.
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Caption: Predicted EI fragmentation of 2-Methoxyphenyl 4-methylbenzenesulfonate.
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Caption: General workflow for mass spectrometric analysis of sulfonate esters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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